![molecular formula C23H19N3O5S B2411343 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-08-7](/img/structure/B2411343.png)
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is often referred to as BMSB and has been found to have a range of interesting properties, including its ability to interact with specific proteins in the body. In
Scientific Research Applications
Carbonic Anhydrase Inhibition
Benzamide-4-sulfonamides, including 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide, are effective inhibitors of human carbonic anhydrase isoforms (hCA I, II, VII, and IX). These compounds demonstrate low nanomolar or subnanomolar ranges of inhibition, with potential applications in targeting pathogenic bacteria and fungi like Vibrio cholerae and Malassezia globosa, which are inhibited by these sulfonamides in the micromolar range (Abdoli et al., 2018).
Potential Anticancer Properties
Derivatives of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, related to this compound, have shown proapoptotic activity on melanoma cell lines. The compound SGK 266 demonstrated the highest activity among synthesized compounds against melanoma cancer cell lines, suggesting potential use as an anticancer agent (Yılmaz et al., 2015).
Role in Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds with biological applications. For example, it has been involved in the synthesis of optically active polyamides containing aromatic diamines, which have potential applications in materials science due to their solubility in polar organic solvents and thermal properties (Faghihi et al., 2010).
Antimicrobial Activity
Sulfonamide-derived compounds, including those related to this compound, have been synthesized and exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains (Chohan & Shad, 2011).
Anti-Tubercular Activity
N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related derivatives have shown promising results as anti-tubercular agents, indicating potential for use in tuberculosis treatment (Dighe et al., 2012).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-26(14-15-6-3-2-4-7-15)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-5-8-18-20(19)23(29)25-22(18)28/h2-13H,14H2,1H3,(H,24,27)(H,25,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVKTIQKLRBHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.